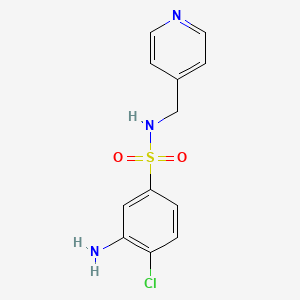

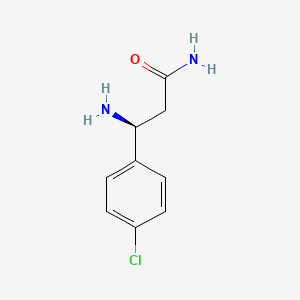

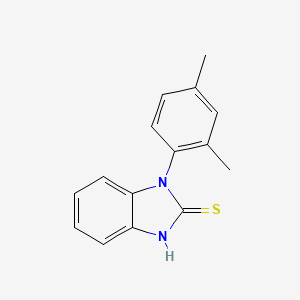

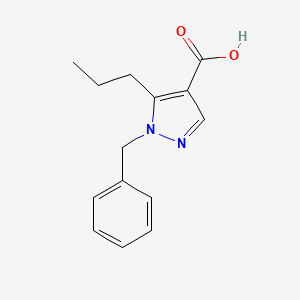

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is aromatic and thus contributes to the compound’s stability. The bromophenyl group is a bulky, electron-withdrawing group, which could impact the compound’s reactivity. The thiol group is a polar functional group that can participate in hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiol group could be oxidized to form a disulfide bond. The bromine atom on the bromophenyl group makes that carbon more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiol group could increase the compound’s solubility in polar solvents. The bromophenyl group could increase the compound’s molecular weight and decrease its volatility .Aplicaciones Científicas De Investigación

Pharmaceutical Applications: Antimicrobial Agents

Compounds with an imidazole ring, such as 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol, are known for their antimicrobial properties. They can be synthesized and tested against a range of bacterial and fungal pathogens. The bromophenyl group may enhance these properties, making the compound a potential candidate for developing new antibiotics or antifungal medications .

Neuroprotective Agents

The structure of this compound suggests potential neuroprotective activities. Research indicates that molecules with an imidazole core can be beneficial in treating neurodegenerative diseases. They may work by modulating neurotransmitter systems or protecting neural tissue from oxidative stress .

Material Science: Synthesis of Novel Polymers

In material science, 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol could be used as a monomer to synthesize novel polymers. These polymers might exhibit unique electrical or mechanical properties due to the presence of the imidazole ring, which could lead to applications in electronics or as specialty materials.

Catalysis: Synthesis of Heterocyclic Compounds

This compound could serve as a catalyst or a precursor in the synthesis of other heterocyclic compounds. Its imidazole ring is a common motif in many pharmaceuticals and agrochemicals, and its role in catalyzing the formation of these rings could be invaluable in streamlining production processes .

Biochemistry: Enzyme Inhibition

In biochemistry, 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol may act as an enzyme inhibitor. By binding to the active sites of enzymes, it could regulate the metabolic pathways in which those enzymes are involved, leading to potential therapeutic applications .

Agriculture: Plant Growth Regulation

The thiol group in this compound could interact with certain plant enzymes, potentially affecting growth and development. This interaction might be harnessed to create new agrochemicals that regulate plant growth, improve crop yields, or provide resistance to pests .

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYJVHNPNNEWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.